Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16315689
Molecular Formula: C18H17ClN2O4
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN2O4 |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | methyl 6-[5-(2-chlorophenyl)furan-2-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H17ClN2O4/c1-10-15(17(22)24-3)16(20-18(23)21(10)2)14-9-8-13(25-14)11-6-4-5-7-12(11)19/h4-9,16H,1-3H3,(H,20,23) |
| Standard InChI Key | VXIUFDVLQALPRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=O)N1C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three distinct components:
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A 1,2,3,4-tetrahydropyrimidine-2-one core, which is a partially saturated pyrimidine ring with a ketone group at position 2.
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A 5-(2-chlorophenyl)furan-2-yl substituent at position 4 of the tetrahydropyrimidine ring.
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Methyl groups at positions 1 and 6 of the tetrahydropyrimidine and a methyl ester at position 5.
The IUPAC name, methyl 6-[5-(2-chlorophenyl)furan-2-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate, reflects this arrangement. The canonical SMILES string CC1=C(C(NC(=O)N1C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC further illustrates the connectivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.8 g/mol |
| InChI Key | VXIUFDVLQALPRJ-UHFFFAOYSA-N |
| PubChem CID | 2940630 |
Stereochemical Considerations
The tetrahydropyrimidine ring adopts a boat-like conformation, while the furan ring remains planar. The 2-chlorophenyl group introduces steric bulk, potentially influencing binding interactions in biological systems.
Synthesis Methods
Synthetic Pathway
The synthesis involves three primary steps:
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Formation of the Furan Intermediate: A Heck coupling reaction between 2-chlorophenylboronic acid and 2-bromofuran generates the 5-(2-chlorophenyl)furan-2-yl moiety.
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Construction of the Tetrahydropyrimidine Core: A Biginelli-like cyclocondensation of urea, methyl acetoacetate, and the furan intermediate under acidic conditions yields the tetrahydropyrimidine ring.
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Methylation and Esterification: Selective methylation at positions 1 and 6, followed by esterification at position 5, completes the synthesis.
Optimization Challenges
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Regioselectivity: Ensuring methylation occurs exclusively at positions 1 and 6 requires careful control of reaction conditions (e.g., temperature, catalyst).
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Yield Improvements: The final step achieves ~45% yield, necessitating further refinement for industrial-scale production.
Biological Activities
Anticancer Mechanisms
In vitro assays demonstrate dose-dependent inhibition of HT-29 colon cancer and MCF-7 breast cancer cell lines, with IC values of 12.3 µM and 18.7 µM, respectively. Mechanistic studies reveal:
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Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage.
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Cell Cycle Arrest: G1 phase arrest mediated by downregulation of cyclin D1 and CDK4.
Additional Pharmacological Effects
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Anti-inflammatory Activity: Suppression of NF-κB signaling in macrophages (IC = 25.2 µM).
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Antimicrobial Potential: Moderate activity against Staphylococcus aureus (MIC = 64 µg/mL).
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